N-phenylbenzamidine
Description
Properties
IUPAC Name |
N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOKHFSBKUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276781 | |
| Record name | N-phenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1527-91-9 | |
| Record name | 1527-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylbenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Condensation Routes Involving Diamines and Thiourea Derivatives
A prominent method for synthesizing N-phenylbenzamidine derivatives involves the condensation of diamines with thiourea analogs. As demonstrated in recent work by , bis(imidazolidin-2-imine) compounds—structurally related to amidines—are synthesized via reactions between diamines (5a–i ) and di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate. The process employs triethylamine (7 equiv) and HgCl₂ (3 equiv) in dry DMF under heating (60°C), followed by Boc-deprotection with trifluoroacetic acid (TFA) to yield trifluoroacetate salts of the target amidines .
Key considerations for this route include:
-
Nucleophilicity of Amines : Poorly nucleophilic anilines necessitate elevated temperatures (60°C) to achieve reasonable reaction rates .
-
Purification : Neutral aluminum oxide chromatography effectively isolates products, with yields ranging from 65% to 96% for intermediate nitrobenzamides .
Reduction of Nitrobenzamide Intermediates
Nitro group reduction serves as a critical step in amidine synthesis. In a representative protocol , 4-nitro-N-(4-nitrophenyl)benzamide intermediates (4b–l ) undergo hydrogenation using 5% Pd–C or SnCl₂·2H₂O/HCl in ethanol at 50°C. This step reduces nitro groups to amines, enabling subsequent cyclization or condensation into amidine frameworks. For chlorine-containing derivatives (5d–g ), tin-mediated reduction proves advantageous to avoid halogen loss .
Table 1: Reduction Conditions and Outcomes for Selected Intermediates
| Intermediate | Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4b | Pd–C/H₂ | 25 | 92 |
| 4d | SnCl₂/HCl | 50 | 88 |
| 4g | SnCl₂/HCl | 50 | 85 |
Coupling Reactions with Benzoyl Chlorides and Amines
Although direct amidine synthesis from benzoyl chlorides remains less common, analogous amidation strategies provide foundational insights. For instance, reports the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in tetrahydrofuran (THF) at 70°C, yielding N-phenylbenzamides via nucleophilic substitution and tautomerism . Adapting this approach for amidine synthesis would require replacing thiourea with a primary amine (e.g., aniline) and optimizing conditions to favor imine formation.
Mechanistic Proposal :
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Nucleophilic Attack : Aniline attacks the benzoyl chloride carbonyl, forming a tetrahedral intermediate.
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Rearrangement : Elimination of HCl induces tautomerization to the amidine form .
Structural Characterization and Analytical Data
Robust characterization is critical for confirming amidine structures. provides GC-MS and ¹H NMR data for N-phenylbenzamide derivatives, which can guide amidine analysis:
Table 2: Spectral Data for Representative Compounds
| Compound | GC-MS (m/z, %) | ¹H NMR (δ, CDCl₃) |
|---|---|---|
| N-Phenylbenzamide | 197 (M⁺, 30), 105 (100) | 7.9–7.1 (m, 10H, Ar-H) |
| 4-Methyl-N-phenylbenzamide | 211 (M⁺, 27), 119 (100) | 7.8–7.1 (m, 9H), 2.4 (s, 3H) |
For amidines, characteristic IR stretches (C=N at ~1640 cm⁻¹) and ¹³C NMR signals (δ ~160 ppm for C=N) are diagnostic.
Chemical Reactions Analysis
Types of Reactions: N-phenylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
Synthesis of N-Phenylbenzamidine Derivatives
This compound serves as a versatile building block in the synthesis of various derivatives. Research has demonstrated that modifications to its structure can yield compounds with enhanced biological activities. For instance, derivatives synthesized from this compound have shown promising results in antiviral and antimicrobial applications.
Table 1: Synthesis Overview of this compound Derivatives
Antiviral Activity
This compound and its derivatives have been studied for their antiviral properties, particularly against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. A series of derivatives were synthesized and evaluated for their efficacy, revealing that certain compounds exhibit low micromolar activity against multiple strains of EV71 while maintaining low cytotoxicity levels in Vero cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. A study on various substituted formazan derivatives derived from this compound showed significant antimicrobial activity against several bacterial strains, indicating its utility in developing new antimicrobial agents .
Dermatological Applications
Recent research highlights the skin-protecting and anti-aging properties of certain this compound derivatives. These compounds have demonstrated efficacy in protecting skin cells from oxidative stress and promoting skin health, making them candidates for cosmetic formulations .
Material Science Applications
Beyond biological applications, this compound is also utilized in material science. Its derivatives can be incorporated into nanomaterials for various applications, including photocatalysis and environmental remediation. For example, nanoparticles synthesized using plant extracts have shown effective degradation rates for pollutants when modified with this compound derivatives .
Case Study: Antiviral Efficacy
A detailed study evaluated the antiviral activity of synthesized N-phenylbenzamide derivatives against multiple strains of EV71. The findings indicated that compound 1e not only had a favorable IC50 but also a high selectivity index compared to existing antiviral agents like pirodavir, suggesting its potential as a lead compound for drug development .
Case Study: Antimicrobial Activity
In another investigation, several new formazan derivatives synthesized from this compound were screened for antimicrobial properties. Results showed that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting their potential use in therapeutic applications .
Mechanism of Action
The mechanism of action of N-phenylbenzamidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound prevents their activity, thereby exerting its effects .
Comparison with Similar Compounds
Pharmacological Relevance :
- In cystic fibrosis research, N-phenylbenzamidine derivatives act as CFTR correctors by engaging π−π stacking and hydrogen bonds with residues like TRP48 and ARG73 in the RNF5 pocket .
Comparison with Similar Compounds
Structural and Functional Analogues
This compound derivatives with modified phenyl rings (B and C) or substitutions with heterocycles (e.g., pyridines) exhibit varied biological and physicochemical properties:
Key Findings :
- Pyridine Substitution : Para-pyridine (Compound 34 ) preserves activity via H-bonding, while meta- or ortho-substitutions (e.g., 35 , 36 ) reduce potency .
- Aromatic Ring Necessity: Both phenyl rings (B and C) are critical for π−π interactions; replacing either with non-aromatic groups (e.g., cyclohexyl in 39) abolishes activity .
Solubility and Physicochemical Properties
Substitutions significantly impact solubility:
| Compound | Substituents | Solubility in PBS |
|---|---|---|
| 12 | Benzyl (modified A) | No aggregation, soluble |
| 40 | Pyridine-4-yl/Pyridine | No aggregation, soluble |
| 42 | Pyridin-2-yl/– | No aggregation, soluble |
This compound itself aggregates in PBS, but pyridine substitutions enhance solubility without compromising structural integrity .
Biological Activity
N-Phenylbenzamidine is a compound that has garnered attention for its potential antiviral properties, particularly against enteroviruses. This article explores its biological activity, focusing on antiviral mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a phenyl group attached to a benzamidine moiety. This structure is crucial for its biological activity, as modifications to either the benzene rings or the amidine group can significantly alter its efficacy.
Recent studies have highlighted the antiviral mechanisms of this compound derivatives against various enteroviruses, including Coxsackie Virus A9 (CVA9) and Enterovirus 71 (EV71). The compounds CL212 and CL213, derived from N-phenylbenzamide, demonstrated significant antiviral activity with effective concentrations (EC50) as low as 1 µM against CVA9, exhibiting a high selectivity index (SI) of 140 . These compounds appear to stabilize viral capsids, preventing uncoating and subsequent infection of host cells .
Structure-Activity Relationships
The SAR studies indicate that the presence of specific substituents on the benzene rings is critical for enhancing antiviral efficacy. For instance, derivatives with hydrophobic groups showed improved binding affinity to viral capsids. The binding interactions were analyzed through docking studies, revealing that these compounds primarily target hydrophobic pockets on the virus surface .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the antiviral activity of synthesized N-phenylbenzamide derivatives against EV71. Among them, compound 1e exhibited potent activity with an IC50 value ranging from 5.7 to 12 μM, significantly lower than that of the control drug pirodavir . The cytotoxicity of these compounds was also assessed, showing a selectivity index greater than that of pirodavir, indicating a favorable safety profile for further development .
Comparative Efficacy
The following table summarizes the antiviral activities and selectivity indices of selected N-phenylbenzamide derivatives against EV71:
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 1e | 5.7 - 12 | 620 | 51 - 110 |
| 1c | ~15 | Not specified | 10 - 36 |
| 3g | ~15 | Not specified | 16 - 35 |
| 5c | ~15 | Not specified | 16 - 63 |
This data underscores the potential of this compound derivatives as promising candidates for antiviral drug development.
Q & A
Q. Mechanistic Analysis
- Steric Effects : Bulky N-substituents (e.g., t-octyl) reduce catalytic efficiency by 70% due to hindered access to the amidine’s lone pair.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance electrophilicity, accelerating nucleophilic additions (k = 0.15 s vs. 0.08 s for -OCH) .
What challenges exist in reproducing literature-reported synthetic protocols for this compound derivatives?
Experimental Design Focus
Common pitfalls include:
- Moisture Sensitivity : Hydrolysis during workup reduces yields. Solution: Use anhydrous NaSO and inert atmospheres.
- Chromatographic Artifacts : Silica gel interaction with amidines generates degraded products. Alternative: Use neutral AlO for purification .
How can computational methods (e.g., DFT) complement experimental studies on this compound’s reaction mechanisms?
Advanced Methodology
DFT calculations (B3LYP/6-31G*) predict transition-state geometries for dehydrobromination, aligning with experimental activation energies (ΔG = 28 kcal/mol). Docking studies further explain CYP3A4 selectivity by modeling substrate orientation in the enzyme’s active site .
What contradictions exist in reported reactivity data for this compound, and how can they be reconciled?
Data Contradiction Analysis
Discrepancies in N-oxidation rates (e.g., 50% variance across studies) stem from differences in microsomal preparation purity or assay pH. Standardizing protocols (e.g., pH 7.4 buffer, 37°C) reduces variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
